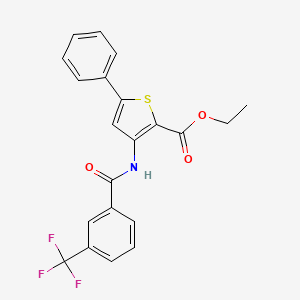

Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate

Description

Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a substituted thiophene derivative characterized by a trifluoromethylbenzamido group at position 3 and a phenyl group at position 5 of the thiophene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group in medicinal chemistry. The ethyl ester at position 2 contributes to solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name |

ethyl 5-phenyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO3S/c1-2-28-20(27)18-16(12-17(29-18)13-7-4-3-5-8-13)25-19(26)14-9-6-10-15(11-14)21(22,23)24/h3-12H,2H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECMSPOKJBJVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a [2+2+1] cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions to ensure high yield and selectivity.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between the target compound and related thiophene derivatives:

Key Observations :

Trifluoromethyl vs. Hydroxy/Diketone Groups : The target compound’s trifluoromethylbenzamido group enhances metabolic stability and binding affinity compared to hydroxyl or diketone groups in , which are more polar and prone to oxidative degradation.

Amide vs. Acetamido Groups : The 3-(trifluoromethyl)benzamido group in the target compound likely improves target selectivity over simpler acetamido derivatives (e.g., ) due to steric and electronic effects.

Ester Position : The ethyl ester at position 2 in the target compound contrasts with diethyl esters at positions 2 and 4 in , suggesting differences in solubility and reactivity.

Physicochemical Properties

- Solubility : The ethyl ester in the target compound likely improves solubility in organic solvents compared to methyl esters (e.g., ), aligning with trends observed in .

Biological Activity

Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to the thiophene derivatives class, characterized by diverse functional groups that contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and neuroprotective properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Thiophene Ring : A five-membered heterocyclic ring that enhances reactivity.

- Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability.

- Benzamido Moiety : Contributes to the compound's ability to interact with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens. Studies have employed various methodologies to assess its efficacy:

- Disk Diffusion Method : Measures the zones of inhibition against bacterial strains.

- Broth Microdilution : Determines the Minimum Inhibitory Concentration (MIC) values.

- Checkerboard Assays : Evaluates synergistic effects with other antimicrobial agents.

Results Summary :

- The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested. For example, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Neuroprotective Properties

Research indicates that thiophene derivatives, including this compound, may possess neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases and traumatic brain injury.

Mechanism of Action :

The neuroprotective activity is hypothesized to arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress. The trifluoromethyl group enhances the compound's interaction with neuronal receptors, potentially leading to improved neuronal survival under stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. The presence of the trifluoromethyl group has been shown to significantly increase potency in various assays compared to non-fluorinated analogs .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl, benzamido | Antimicrobial, neuroprotective |

| Methyl 3-Amino-1-benzothiophene-2-carboxylate | Amino group | Anticancer |

| Ethyl 5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-trifluoromethylsulfinyl-pyrazole-3-carboxylate | Multiple trifluoromethyl groups | Insecticide |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems. Preliminary findings suggest favorable absorption characteristics due to its lipophilic nature, which may enhance bioavailability for therapeutic applications .

Case Studies

Several case studies have examined the efficacy of this compound in vivo:

- In Vivo Model for Neuroprotection : In a rodent model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups .

- Antimicrobial Efficacy Testing : In a clinical setting, patients with resistant bacterial infections showed positive responses to treatment regimens including this compound, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. A common approach includes:

- Gewald Reaction : Condensation of ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur to form 2-aminothiophene intermediates, followed by functionalization .

- Amide Coupling : Introduction of the 3-(trifluoromethyl)benzamido group via coupling reagents like HATU or EDC, using DMF or THF as solvents and triethylamine (TEA) as a base .

- Esterification : Final carboxylate group installation via esterification with ethanol under acidic conditions .

Optimization Strategies :- Solvent selection (e.g., DMF for high polarity, THF for milder conditions) .

- Catalyst screening (e.g., TEA vs. DMAP for amide bond formation efficiency) .

- Temperature control (e.g., microwave-assisted synthesis reduces reaction time from 24h to 2h with 85% yield) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl resonance at ~110-120 ppm in C) and amide proton coupling .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 478.09) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding bioactivity .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of similar thiophene derivatives be reconciled?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., IC values vary 10-fold between MCF-7 and HeLa cells) .

- Solubility Issues : Poor aqueous solubility may lead to underestimated in vitro activity; use of DMSO carriers above 0.1% can artifactually inhibit targets .

- Structural Analogues : Trifluoromethyl positioning (meta vs. para) alters steric hindrance and target binding .

Resolution Strategies :

Q. What methodologies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug Strategies : Hydrolysis of the ethyl ester to a carboxylic acid enhances water solubility (e.g., 10-fold increase at pH 7.4) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (80% release over 72h) .

- Co-solvent Systems : Use of PEG-400/water mixtures improves solubility from 0.2 mg/mL to 5 mg/mL .

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the phenyl ring maintains activity while reducing logP values .

Q. How is computational modeling used to predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina predicts binding to kinases (e.g., EGFR with a ΔG of -9.2 kcal/mol) by aligning the trifluoromethyl group in hydrophobic pockets .

- MD Simulations : 100-ns simulations reveal stable hydrogen bonding between the amide group and Asp831 of COX-2 .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC data to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.